molecular formula C18H26N2O4 B2915340 2-(Boc-aminomethyl)-1-Cbz-pyrrolidine CAS No. 1260666-89-4

2-(Boc-aminomethyl)-1-Cbz-pyrrolidine

Cat. No. B2915340
CAS RN: 1260666-89-4
M. Wt: 334.416
InChI Key: YIQSRSYBDLVSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-aminomethyl)-1-Cbz-pyrrolidine, also known as Boc-pyrrolidine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. Boc-pyrrolidine is a derivative of pyrrolidine, a cyclic amine that is widely found in natural products and synthetic compounds. The Boc and Cbz groups in Boc-pyrrolidine serve as protecting groups for the amine and carbonyl groups, respectively, making it a versatile building block for the synthesis of complex organic molecules.

Scientific Research Applications

Versatile Building Block for Synthesis

2-(Boc-aminomethyl)-1-Cbz-pyrrolidine serves as a critical intermediate in the synthesis of various biologically active compounds. Its orthogonal protection allows for selective deprotection strategies, enabling its incorporation into multifaceted synthetic sequences. For instance, it has been used in the straightforward and scalable synthesis of orthogonally protected 3,7-Diazabicyclo [4.1.0] heptanes, showcasing its utility in generating compounds with potential biological activity starting from simple materials like pyridine and benzyl chloride (Schramm, Pavlova, Hoenke, & Christoffers, 2009).

Synthesis of Chiral Pyrrolidine Derivatives

The compound has facilitated the synthesis of enantiopure pyrrolidine derivatives, incorporating a β-amino acid moiety. These derivatives were prepared through stereospecific reactions, demonstrating the compound's role in creating chiral building blocks for further chemical transformations (Vega‐Peñaloza, Sánchez-Antonio, Escudero-Casao, Tasnádi, Fülöp, & Juaristi, 2013).

Catalyst in Asymmetric Synthesis

Its utility extends to serving as a substrate in catalytic asymmetric synthesis, enabling the formation of pyrrolidine-, piperidine-, and azepane-type N-heterocycles with α-alkenyl substitution. This showcases the compound's versatility in synthesizing a wide range of N-heterocycles crucial for pharmaceutical development (Seki, Tanaka, & Kitamura, 2012).

Mechanism of Action

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

. This suggests that the compound may play a role in the formation of carbon–carbon bonds in various biochemical pathways.

properties

IUPAC Name

benzyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-16(21)19-12-15-10-7-11-20(15)17(22)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQSRSYBDLVSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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